

Chemical structure and stereoisomers of Isolimonene

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An In-depth Technical Guide on the Chemical Structure and Stereoisomers of Isolimonene

Introduction

Isolimonene is a naturally occurring monoterpene, a class of organic compounds composed of two isoprene units. It is found in the essential oils of various plants and is a structural isomer of the more common limonene.[1][2] This document provides a comprehensive overview of the chemical structure of **isolimonene**, a detailed exploration of its stereoisomers, and relevant experimental protocols for its analysis and separation. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure of Isolimonene

Isolimonene is a p-menthadiene, characterized by a cyclohexene ring substituted with a methyl group and an isopropenyl (prop-1-en-2-yl) group.[3]

- Molecular Formula: C10H16[4][5][6][7]
- Molecular Weight: 136.23 g/mol [4][5][6][7]
- IUPAC Name: The systematic name for isolimonene is 3-methyl-6-(prop-1-en-2-yl)cyclohex-1-ene.[3][5] Stereochemical descriptors are used to differentiate between its various stereoisomers.



The core structure consists of a six-membered carbon ring with one double bond. The two substituents, a methyl group and an isopropenyl group, are attached to carbon atoms that are chiral centers, giving rise to stereoisomerism.

Stereoisomers of Isolimonene

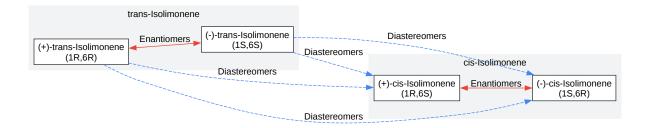
Isolimonene possesses two chiral centers, at the carbon atoms bearing the methyl group and the isopropenyl group. According to the 2^n rule, where 'n' is the number of chiral centers, **isolimonene** can exist as $2^2 = 4$ distinct stereoisomers. These stereoisomers can be classified into enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

The diastereomers are distinguished by the cis or trans configuration, which describes the relative orientation of the methyl and isopropenyl groups with respect to the cyclohexene ring.

The four stereoisomers are:

- (+)-trans-**Isolimonene** and (-)-trans-**Isolimonene** (a pair of enantiomers)
- (+)-cis-Isolimonene and (-)-cis-Isolimonene (a pair of enantiomers)

The relationship between these stereoisomers is depicted in the diagram below.



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Caption: Stereoisomeric relationships of isolimonene.



Physicochemical Properties

The physical properties of enantiomers are identical, except for the direction in which they rotate plane-polarized light. Diastereomers, however, have distinct physical properties. The following table summarizes the available quantitative data for (+)-trans-**Isolimonene**.

| Property | (+)-trans-Isolimonene |
|---|---|
| CAS Number | 5113-87-1[3][6][7] |
| Synonyms | (1R,4R)-Isolimonene, (3R,6R)-3-Isopropenyl-6-methylcyclohexene[2] |
| Molecular Formula | C10H16[6][7] |
| Molecular Weight | 136.23 g/mol [6][7] |
| Boiling Point | 165-166 °C at 760 mmHg[7][8][9] |
| Density | 0.83 g/mL at 20 °C[7][9] |
| Refractive Index (n ²⁰ /D) | 1.47[7][8][10] |
| Specific Optical Rotation ($[\alpha]^{20}/D$) | +212° ± 5° (c=10% in ethanol)[7] |

Experimental Protocols Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method for the analysis and quantification of volatile compounds like **isolimonene**.

Objective: To separate and identify **isolimonene** from a mixture, such as an essential oil extract.

Methodology:

 Instrument: Gas Chromatograph coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).



- Column: A non-polar capillary column, such as an HP-5 (30 m x 0.32 mm x 0.25 μm), is typically used.[11]
- Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1 mL/min).[11]
- Injector and Detector Temperature: Typically set to 250 °C.[11]
- Oven Temperature Program: An initial temperature of around 70 °C is held for several minutes, then ramped up to a higher temperature (e.g., 250 °C) to elute all compounds.[11]
- Sample Preparation: The sample is diluted in a suitable solvent (e.g., hexane or ethanol) before injection.
- Data Analysis: The retention time of the peak is compared to that of a known standard for identification. For quantification, a calibration curve is generated using standards of known concentrations.[12][13]

Separation of Enantiomers (Resolution)

Enantiomers have identical physical properties, making their separation by standard techniques like distillation or regular chromatography impossible.[14][15] Their separation, a process known as resolution, requires a chiral environment. A common strategy involves converting the enantiomers into diastereomers, which have different physical properties and can be separated.

Objective: To separate a racemic mixture of **isolimonene** into its individual enantiomers.

General Protocol:

- Derivatization: The racemic mixture is reacted with a single, pure enantiomer of a chiral resolving agent. This reaction creates a mixture of diastereomers.[14][16] For isolimonene, this would likely involve a reaction at one of the double bonds to introduce a new chiral center with a known configuration.
- Separation of Diastereomers: The resulting mixture of diastereomers can now be separated using standard laboratory techniques such as fractional crystallization or chromatography due to their different physical properties (e.g., solubility, boiling point).[17]



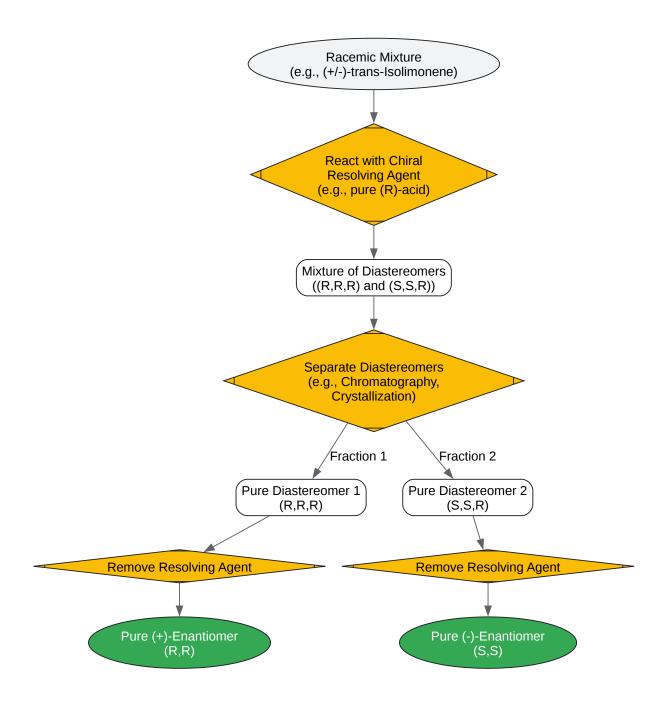




 Regeneration of Enantiomers: After separation, the resolving agent is chemically removed from each of the separated diastereomers, yielding the pure, individual enantiomers of the original compound.[14][17]

An alternative modern approach is the use of chiral chromatography, where the stationary phase of the chromatography column is itself chiral. This allows for the direct separation of enantiomers due to differential interactions with the chiral stationary phase.[16][18]





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Caption: General workflow for the resolution of enantiomers.



Conclusion

Isolimonene is a structurally interesting monoterpene with significant stereochemical complexity. Its four stereoisomers arise from two chiral centers, leading to two pairs of enantiomers (cis and trans), which are diastereomeric to each other. The distinct physicochemical properties of these stereoisomers, particularly their optical activity, necessitate specific analytical and separation techniques. The protocols outlined in this guide, including gas chromatography for analysis and diastereomeric resolution for separation, provide a foundational framework for researchers working with this and other chiral natural products.

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